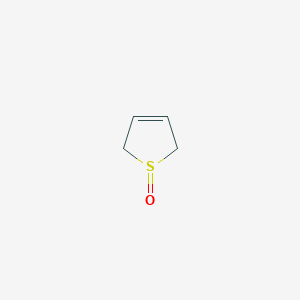

2,5-Dihydrothiophene 1-oxide

Description

General Context of Five-Membered Sulfur Heterocycles and their Oxides

Five-membered heterocyclic compounds containing a sulfur atom are a significant class of molecules in organic chemistry. inchem.org Thiophene (B33073) stands as the aromatic parent of this family, characterized by a sulfur atom integrated into a five-membered ring. inchem.org Beyond the fully aromatic thiophenes, their partially saturated derivatives, such as dihydrothiophenes and the fully saturated tetrahydrothiophenes, exhibit distinct chemical properties and find diverse applications. The parent 2,5-dihydrothiophene (B159602), for instance, is a liquid at room temperature and is soluble in most organic solvents. chemicalbook.com

The oxidation of the sulfur atom in these heterocycles gives rise to a new family of compounds: the sulfoxides and sulfones. The introduction of one or two oxygen atoms to the sulfur atom dramatically alters the electronic and steric properties of the ring. For example, the oxidation of 2,5-dihydrothiophene with hydrogen peroxide at low temperatures can yield 2,5-dihydrothiophene 1-oxide (a sulfoxide), while further oxidation under more vigorous conditions produces 2,5-dihydrothiophene 1,1-dioxide (a sulfone). chemicalbook.com These oxidized species have garnered considerable attention for their unique reactivity and utility in synthesis.

Significance of Sulfur Oxidation States within Dihydrothiophene Scaffolds

The oxidation state of the sulfur atom within the dihydrothiophene framework is a critical determinant of its chemical behavior. The transition from a sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone imparts profound changes on the molecule's properties.

Sulfide (e.g., 2,5-Dihydrothiophene): The sulfur atom possesses a lone pair of electrons, contributing to the nucleophilic character of the sulfur and influencing the geometry of the ring.

Sulfoxide (e.g., this compound): The introduction of a single oxygen atom to the sulfur creates a chiral center at the sulfur atom, allowing for the existence of enantiomers. researchgate.netnih.gov This feature is of paramount importance in asymmetric synthesis. The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can influence a molecule's solubility and interactions with biological systems. researchgate.net

Sulfone (e.g., 2,5-Dihydrothiophene 1,1-dioxide): With two oxygen atoms, the sulfur atom is in its highest oxidation state. The sulfone group is a strong electron-withdrawing group, which significantly impacts the reactivity of adjacent double bonds. ontosight.ai This electron-withdrawing nature, for example, makes the sulfone a key component in materials for phosphorescent organic light-emitting diodes (OLEDs) by influencing triplet energy levels. nih.gov The polarity of the sulfone moiety also tends to lower the lipophilicity of a molecule, potentially increasing its solubility and metabolic stability. researchgate.net

The following table provides a comparative overview of the key properties of 2,5-dihydrothiophene and its oxidized derivatives.

| Property | 2,5-Dihydrothiophene | This compound | 2,5-Dihydrothiophene 1,1-dioxide |

| Sulfur Oxidation State | Sulfide | Sulfoxide | Sulfone |

| Chirality at Sulfur | No | Yes | No |

| Key Chemical Feature | Nucleophilic sulfur | Chiral center, polar | Strong electron-withdrawing group |

| Molecular Formula | C₄H₆S | C₄H₆OS | C₄H₆O₂S inchikey.info |

| Molecular Weight | 86.16 g/mol | 102.16 g/mol | 118.15 g/mol nist.gov |

Overview of Research Trajectories for Cyclic Sulfoxides

The study of cyclic sulfoxides has evolved significantly, with research expanding from fundamental reactivity studies to sophisticated applications in various fields of chemistry. Initially, much of the focus was on understanding the fundamental transformations of these compounds, such as their behavior under Pummerer reaction conditions. rsc.org

More recently, research has been driven by the utility of cyclic sulfoxides as versatile intermediates in organic synthesis. rsc.org A key area of investigation is their use in cycloaddition reactions. The sulfoxide moiety can act as a leaving group, allowing these heterocycles to serve as precursors to dienes for Diels-Alder reactions. Optically pure sulfoxides are particularly valuable in medicinal and organic synthesis, leading to the development of biocatalytic methods for their preparation. nih.gov The chirality of the sulfoxide group is a central feature, enabling strong interactions with biological targets and high reactivity in chemical systems. researchgate.net

Current research continues to explore novel synthetic methods for accessing structurally diverse cyclic sulfoxides and their derivatives. rsc.org There is a growing emphasis on developing green and sustainable synthetic methodologies, including photocatalytic and metal-free approaches, to construct these valuable molecular scaffolds. mdpi.com The unique properties of the cyclic sulfoxide group ensure its continued importance in the design of new synthetic strategies and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrothiophene 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKPMQUAYVMURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dihydrothiophene 1 Oxide and Its Derivatives

Oxidation of 2,5-Dihydrothiophenes

A primary and direct route to 2,5-dihydrothiophene (B159602) 1-oxides is the oxidation of the sulfur atom in 2,5-dihydrothiophenes. This transformation can be achieved using a variety of oxidizing agents, with the selectivity of the reaction being a key consideration to avoid over-oxidation to the corresponding sulfone (2,5-dihydrothiophene 1,1-dioxide).

The direct oxidation of 2,5-dihydrothiophenes to their corresponding sulfoxides is commonly accomplished using peroxidizing agents. Hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this purpose. chemicalbook.comchemicalbook.comcommonorganicchemistry.comwikipedia.org

For instance, the parent 2,5-dihydrothiophene can be oxidized with 30% hydrogen peroxide at low temperatures to yield 2,5-dihydrothiophene 1-oxide (also referred to as 2,5-dihydrothiophene sulfoxide) in a 48% yield. chemicalbook.comchemicalbook.com However, careful control of the reaction conditions is crucial, as using hydrogen peroxide in acetic acid at 20°C for an extended period, followed by heating, leads to the formation of the over-oxidized product, 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.comchemicalbook.com

m-CPBA is another effective reagent for the oxidation of sulfides to sulfoxides. commonorganicchemistry.comwikipedia.orgrsc.org It is a strong oxidizing agent and is often preferred due to its relative ease of handling. wikipedia.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com By using a stoichiometric amount of m-CPBA, the selective oxidation to the sulfoxide (B87167) can be achieved. The general mechanism for epoxidation of alkenes with m-CPBA is known as the "butterfly mechanism". masterorganicchemistry.com

Table 1: Oxidation of 2,5-Dihydrothiophenes with Peroxidizing Agents

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 2,5-Dihydrothiophene | 30% H₂O₂ | This compound | 48% | chemicalbook.comchemicalbook.com |

| Sulfide (B99878) | m-CPBA (1 equiv.) | Sulfoxide | - | commonorganicchemistry.com |

| Sulfide | m-CPBA (2 equiv.) | Sulfone | - | commonorganicchemistry.com |

The selectivity of the oxidation reaction, favoring the sulfoxide over the sulfone, is highly dependent on the reaction conditions and the nature of substituents on the 2,5-dihydrothiophene ring. researchgate.netnih.gov

Key reaction conditions that influence selectivity include:

Temperature: Lower temperatures generally favor the formation of the sulfoxide. chemicalbook.comchemicalbook.com

Oxidant-to-Substrate Ratio: Using a stoichiometric amount (1:1 molar ratio) of the oxidizing agent is critical for maximizing the yield of the sulfoxide and minimizing the formation of the sulfone. commonorganicchemistry.com

Solvent: The choice of solvent can impact the reaction rate and selectivity. researchgate.net For example, in the oxidation of dibenzothiophene, acetonitrile (B52724) was found to be a suitable solvent. researchgate.net The polarity of the solvent can also play a role in the reaction pathway. nih.gov

Catalyst: In some cases, catalysts can be used to enhance the reaction rate and selectivity. For instance, methyltrioxorhenium(VII) has been shown to catalyze the oxidation of thiophenes with hydrogen peroxide. nih.gov

Substituents on the 2,5-dihydrothiophene ring can also significantly affect the oxidation process. Electron-donating groups on the thiophene (B33073) ring generally increase the rate of oxidation of the sulfide to the sulfoxide. nih.gov Conversely, electron-withdrawing groups can promote intramolecular oxygen transfer in certain systems. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the influence of substituents on the electronic properties and reactivity of dihydrothiophene derivatives. nih.gov

The development of stereoselective methods for the oxidation of sulfides to chiral sulfoxides is a significant area of research in organic synthesis. Chiral sulfoxides are valuable building blocks in asymmetric synthesis. While general strategies for the asymmetric oxidation of sulfides exist, specific applications to 2,5-dihydrothiophenes are less commonly reported. However, the principles of asymmetric oxidation using chiral reagents or catalysts are applicable.

Approaches to stereoselective oxidation include:

Use of Chiral Oxidizing Agents: Employing chiral peroxy acids or other chiral oxidants can induce enantioselectivity in the oxidation.

Catalytic Asymmetric Oxidation: This often involves the use of a metal catalyst in conjunction with a chiral ligand and a stoichiometric achiral oxidant. Various catalytic systems have been developed for the asymmetric oxidation of sulfides, and these could potentially be adapted for 2,5-dihydrothiophene derivatives.

Biocatalytic Oxidation: Enzymes, such as flavin-dependent monooxygenases, have been shown to catalyze the stereoselective oxidation of various substrates, including indoles, to afford enantioenriched products. nih.gov This approach offers a potentially green and highly selective method for the synthesis of chiral 2,5-dihydrothiophene 1-oxides.

Chalcogen Extrusion and Ring Contraction Approaches

An alternative and more intricate approach to synthesizing 2,5-dihydrothiophene 1-oxides involves the extrusion of sulfur monoxide (SO) from more complex sulfur-containing precursors. This method often involves a ring contraction process.

Sulfur monoxide is a reactive intermediate that can be generated from various precursors and subsequently trapped by dienes to form cyclic sulfoxides. wikipedia.org One effective method for generating SO involves the thermal decomposition of trisulfide-2-oxides. nih.gov For example, peri-substituted trisulfide-2-oxides, prepared from 1,8-naphthalene dithiols and thionyl chloride, can be heated in the presence of a diene to transfer SO and form the corresponding unsaturated cyclic sulfoxide. nih.gov The presence of certain substituents on the naphthalene (B1677914) ring can lower the temperature required for SO transfer. nih.gov

The SO moiety from dibenzo[b,f] chemicalbook.comresearchgate.netwikipedia.orgthiadiazepin 1-oxide can also be thermally extruded and trapped by a diene to produce a dihydrothiophene 1-oxide. rsc.org

Table 2: Synthesis of Cyclic Sulfoxides via SO Extrusion

| SO Precursor | Reaction Type | Product | Reference |

| Ethylene episulfoxide | Decomposition | Thiiranes (via SO insertion into alkenes) | wikipedia.org |

| Diaryl cyclic trisulfide oxide | Decomposition | Thiiranes (via SO insertion into alkenes) | wikipedia.org |

| peri-Substituted trisulfide-2-oxides | Thermal SO transfer to diene | Unsaturated cyclic sulfoxides | nih.gov |

| Dibenzo[b,f] chemicalbook.comresearchgate.netwikipedia.orgthiadiazepin 1-oxide | Thermal SO extrusion and trapping by diene | Dihydrothiophene 1-oxide | rsc.org |

The extrusion of sulfur monoxide can be induced either thermally or photochemically. wikipedia.orgnih.gov Mechanistic studies, including trapping experiments and kinetic analysis, suggest that the thermal decomposition of trisulfide-2-oxides generates triplet sulfur monoxide (³SO), which is then trapped in situ by a diene. nih.gov

Photochemical extrusion of SO is also possible, although it may lead to lower yields of the desired sulfoxide. nih.gov The photochemistry of sulfoxides and sulfones is a complex field, with various possible reaction pathways including rearrangements, desulfurization, and bond cleavage. researchgate.net The specific outcome of a photochemical reaction depends on the structure of the starting material and the reaction conditions. For instance, irradiation of dithiacyclophanes in the presence of trimethyl phosphite (B83602) leads to the extrusion of sulfur and the formation of cyclophanes. rsc.org

The mechanism of sulfur extrusion has been investigated in various cyclic sulfur compounds. researchgate.netnih.gov These studies provide insights into the intermediates and transition states involved in these complex transformations.

Six-Membered Heterocycle Ring Contraction as a Synthetic Avenue

While ring contraction of heterocyclic systems is a known strategy in organic synthesis, its application for the direct preparation of this compound from a six-membered heterocycle is not extensively documented in the surveyed chemical literature. Photochemical studies have shown that 2,5-dihydrothiophenes can undergo facile, stereoselective ring contractions, but this represents a reaction of the ring system rather than a primary synthetic route to it. Therefore, this pathway is considered less common compared to the more established cyclization and oxidation methods.

Cyclization and Formation of the Dihydrothiophene Skeleton (as precursors to the 1-oxide)

The formation of the 2,5-dihydrothiophene ring is a critical preliminary step, as the parent heterocycle can be readily oxidized to the corresponding 1-oxide.

A foundational method for synthesizing the 2,5-dihydrothiophene skeleton involves the condensation of a 1,4-dihalo-2-butene with a sulfide salt. Specifically, 2,5-dihydrothiophene can be produced in reasonable yields by reacting cis-1,4-dichloro-2-butene (B23561) with anhydrous sodium sulfide. researchgate.net The reaction is typically conducted in a solvent mixture, such as methanol (B129727) and dimethyl sulfoxide (DMSO). researchgate.net One protocol specifies carrying out the condensation in DMSO at a temperature of 35–38°C, which yields 2,5-dihydrothiophene along with vinylthirane as a byproduct. prepchem.com

Once the 2,5-dihydrothiophene precursor is obtained, it can be selectively oxidized to the sulfoxide. Oxidation with 30% hydrogen peroxide (H₂O₂) at low temperatures provides this compound in a 48% yield. prepchem.com

Table 1: Synthesis of this compound via Condensation and Oxidation

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Citation |

| 1. Cyclization | cis-1,4-dichloro-2-butene, Sodium Sulfide | DMSO | 35–38°C | 2,5-Dihydrothiophene | - | prepchem.com |

| 2. Oxidation | 2,5-Dihydrothiophene | 30% Hydrogen Peroxide | Low Temperature | This compound | 48% | prepchem.com |

A versatile route to substituted 2,5-dihydrothiophenes involves the reaction of α-mercapto ketones with vinylphosphonium salts. researchgate.net This method is noted for producing compounds of this type in excellent yields. researchgate.net The mechanism involves the generation of a phosphorus ylide from the vinylphosphonium salt and the sulfur nucleophile, which then undergoes an intramolecular Wittig reaction to form the heterocyclic ring. researchgate.netnih.gov The yields for this cyclization can range broadly from 6% to 95%. researchgate.netnih.gov

The efficiency of this synthesis can be influenced by steric factors. When using α-alkylated vinylphosphonium salts, reaction times are generally longer and product yields are lower compared to reactions with unsubstituted salts. acs.org This decrease in reactivity is attributed to steric inhibition of the final intramolecular Wittig reaction step. acs.org

Synthesis of Substituted this compound Derivatives

The direct synthesis of 2,5-dichloro-2,5-dihydrothiophene 1-oxide is not prominently described in the reviewed literature. However, halogenation reactions have been performed on the closely related 2,5-dihydrothiophene 1,1-dioxide, also known as 3-sulfolene (B121364). The reaction of 3-sulfolene with bromine in an aqueous solution yields 3,4-dibromotetrohydrothiophene-1,1-dioxide. wikipedia.org It is important to note that this reaction occurs on the sulfone (1,1-dioxide) rather than the sulfoxide (1-oxide) and results in halogenation at the 3- and 4-positions of the saturated ring, not the 2- and 5-positions of the dihydrothiophene ring.

A well-documented example of this class is the synthesis of 3-amino-4-methoxycarbonyl-2,5-dihydrothiophene 1-oxide. prepchem.com The synthesis is achieved through the direct oxidation of its corresponding dihydrothiophene precursor.

In this procedure, 3-amino-4-methoxycarbonyl-2,5-dihydrothiophene is suspended in isopropanol (B130326). prepchem.com The mixture is cooled while 35% hydrogen peroxide is added. prepchem.com The reaction is then stirred at an internal temperature of 50°C for approximately 5 hours, until the starting material is consumed, as monitored by thin-layer chromatography. prepchem.com Upon cooling, the product precipitates and can be isolated by filtration. prepchem.com This method provides a high yield of the desired substituted 1-oxide. prepchem.com

Table 2: Synthesis of 3-Amino-4-methoxycarbonyl-2,5-dihydrothiophene 1-oxide

| Parameter | Details | Citation |

| Starting Material | 3-Amino-4-methoxycarbonyl-2,5-dihydrothiophene (0.02 mol) | prepchem.com |

| Oxidizing Agent | 35% Hydrogen Peroxide (2.2 ml) | prepchem.com |

| Solvent | Isopropanol (30 ml) | prepchem.com |

| Reaction Temperature | 50°C (internal) | prepchem.com |

| Reaction Time | ~5 hours | prepchem.com |

| Work-up | Cooling in an ice bath, filtration, washing with cold isopropanol and diethyl ether | prepchem.com |

| Product | 3-Amino-4-methoxycarbonyl-2,5-dihydrothiophene 1-oxide | prepchem.com |

| Yield | 3.5 g (91% of theory) | prepchem.com |

| Physical Property | Melting point: 137-140°C (recrystallized from methanol) | prepchem.com |

Synthesis of Organometallic Derivatives (e.g., Ferroceno[c]-2,5-dihydrothiophene-S-oxide)

The integration of organometallic moieties, such as ferrocene (B1249389), into the this compound framework introduces unique electronic and redox properties to the resulting heterocyclic system. The synthesis of Ferroceno[c]-2,5-dihydrothiophene-S-oxide represents a notable example of this class of compounds, merging the chemistry of ferrocene with that of sulfur-containing heterocycles.

The synthetic route to Ferroceno[c]-2,5-dihydrothiophene-S-oxide commences with the readily available 1,2-bis(hydroxymethyl)ferrocene. scispace.com This starting material undergoes a series of transformations to construct the fused thiophene ring system. The initial step involves the conversion of the diol to 1,2-bis(thiouroniummethyl)ferrocene through a reaction with thiourea (B124793) under acidic conditions. scispace.com This salt is then subjected to basic reflux followed by acidification to yield 1,2-bis(mercaptomethyl)ferrocene. scispace.com

Subsequent oxidation of the resulting dithiol, 1,2-bis(mercaptomethyl)ferrocene, leads to the formation of a cyclic dithiane, specifically Ferroceno[d]-1,2-dithiane. scispace.com A key step in the synthesis is the ring contraction of this cyclic dithiane to afford the corresponding thioether, Ferroceno[c]-2,5-dihydrothiophene. scispace.com The final step to achieve the target compound is the selective oxidation of the sulfur atom in the thioether. This is accomplished using periodate (B1199274) as the oxidizing agent, which yields Ferroceno[c]-2,5-dihydrothiophene-S-oxide (1). scispace.com

The synthesis of this organometallic derivative highlights a multi-step pathway that leverages the reactivity of functional groups on the ferrocene core to build the fused heterocyclic ring. The resulting compound is a potential precursor for the corresponding ferroceno[c]thiophene via a Pummerer dehydration reaction, although attempts to dehydrate it and trap the resulting thiophene have suggested the instability of the target aromatic compound. scispace.com

Reactivity and Reaction Mechanisms of 2,5 Dihydrothiophene 1 Oxide

Further Oxidation to 2,5-Dihydrothiophene (B159602) 1,1-Dioxide (Sulfones)

2,5-Dihydrothiophene 1-oxide can be readily oxidized to its corresponding sulfone, 2,5-dihydrothiophene 1,1-dioxide, a well-studied compound also known as 3-sulfolene (B121364). chemicalbook.comchemicalbook.com This transformation represents the second step in a sequential oxidation process starting from the parent sulfide (B99878), 2,5-dihydrothiophene. acs.orgresearchgate.net

The initial oxidation of 2,5-dihydrothiophene to the sulfoxide (B87167) is typically achieved using a mild oxidizing agent like 30% hydrogen peroxide (H₂O₂) at low temperatures, yielding the target sulfoxide in moderate amounts (e.g., 48% yield). chemicalbook.comchemicalbook.com To proceed to the sulfone, more forceful conditions are generally required. For instance, using hydrogen peroxide in acetic acid followed by heating can complete the oxidation to the 1,1-dioxide. chemicalbook.comchemicalbook.com This stepwise oxidation is a general feature in sulfur chemistry, where sulfoxides are stable intermediates on the pathway from sulfides to sulfones. organic-chemistry.orgwikipedia.org A variety of oxidizing systems are capable of effecting the sulfoxide to sulfone conversion, including those utilizing urea-hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org

Table 1: Common Oxidizing Agents in Sulfide/Sulfoxide Oxidation

| Oxidizing Agent/System | Product from Sulfide | Product from Sulfoxide | Selectivity Notes |

|---|---|---|---|

| H₂O₂ (low temp) | Sulfoxide | Sulfone | Conditions can be tuned for selectivity. chemicalbook.comchemicalbook.com |

| H₂O₂ / Acetic Acid (heat) | Sulfone | Sulfone | Drives oxidation to the sulfone state. chemicalbook.comchemicalbook.com |

| m-CPBA | Sulfone | Sulfone | A common and efficient reagent for this transformation. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfone | Sulfone | Solid-state, stable reagent. organic-chemistry.org |

| Niobium Carbide / H₂O₂ | Sulfone | Sulfone | Catalytic system for efficient sulfone synthesis. organic-chemistry.org |

| Tantalum Carbide / H₂O₂ | Sulfoxide | - | Catalytic system selective for sulfoxide synthesis. organic-chemistry.org |

While the sequential oxidation pathway is well-established, specific kinetic and thermodynamic data for the oxidation of this compound to its sulfone are not widely reported in the surveyed literature. General studies on oxidative desulfurization processes note that the oxidation of sulfur-containing compounds to their corresponding sulfones is a key step. acs.orgresearchgate.net The thermodynamics of the final product, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), are well-characterized. However, the kinetic parameters (e.g., rate constants, activation energies) for the second oxidation step (sulfoxide to sulfone) for this specific molecule remain an area for more detailed investigation.

Table 2: Selected Thermodynamic Properties of 2,5-Dihydrothiophene 1,1-Dioxide

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₄H₆O₂S | - |

| Molar Mass | 118.15 | g·mol⁻¹ |

| Melting Point | 65-66 | °C |

| Enthalpy of Fusion (ΔfusH°) | 17.5 ± 0.2 | kJ/mol |

| Enthalpy of Formation (Solid, ΔfH°solid) | -330.1 ± 1.1 | kJ/mol |

Data sourced from NIST and other thermochemical studies for the product 2,5-dihydrothiophene 1,1-dioxide. acs.orgnist.gov

Sulfur Monoxide (SO) Elimination Reactions

The elimination of small, stable molecules from cyclic structures is a common theme in organic chemistry. For cyclic sulfones, the extrusion of sulfur dioxide (SO₂) is a well-known and synthetically useful reaction. However, for the corresponding sulfoxide, this compound, the analogous extrusion of sulfur monoxide (SO) is not a commonly reported pathway.

Scientific literature extensively documents the thermal decomposition of 2,5-dihydrothiophene 1,1-dioxide (the sulfone), which undergoes a retro-cheletropic reaction to eliminate sulfur dioxide (SO₂) and form 1,3-butadiene (B125203). wikipedia.orgwikipedia.org This reaction is a cornerstone of diene chemistry. In contrast, a similar thermal extrusion of sulfur monoxide (SO) from this compound has not been found to be a significant or documented reaction pathway in the surveyed literature.

Photochemical reactions can often access pathways unavailable through thermal methods. The photolysis of related aromatic sulfoxides, such as substituted thiophene-S-oxides, has been studied. These reactions tend to result in deoxygenation (loss of an oxygen atom to form the thiophene) or rearrangement to form other heterocyclic structures like furans, rather than the extrusion of sulfur monoxide (SO). mdpi.org There is no clear evidence from the reviewed sources to suggest that photoinduced SO extrusion is a characteristic reaction for this compound.

"Molecular surgery" refers to a sophisticated synthetic strategy where a molecule, such as a fullerene, is chemically opened to allow the insertion of a guest atom or molecule, after which the cage is re-closed. mdpi.org This technique relies on precise, high-yield chemical transformations. The surveyed literature does not indicate that sulfur monoxide extrusion reactions from this compound are utilized in such "molecular surgical" approaches.

Reactivity of the Endocyclic Double Bond

The endocyclic carbon-carbon double bond in this compound is expected to have reactivity influenced by the adjacent electron-withdrawing sulfoxide group. This would typically render the double bond electron-deficient and susceptible to reactions with nucleophiles or participation in certain types of cycloadditions. However, specific studies detailing the reactions of the double bond in this compound itself are not widely prevalent in the surveyed literature.

For comparison, the reactivity of the double bond in the corresponding sulfone, 2,5-dihydrothiophene 1,1-dioxide, is better characterized. For example, the introduction of halogen atoms (e.g., chlorine, bromine) across the double bond of the sulfone ring has been accomplished. vt.edu Furthermore, in certain Diels-Alder reactions with highly reactive dienes, the sulfone's double bond can act as the dienophile. wikipedia.org While these reactions on the sulfone are known, direct analogues for the sulfoxide are not explicitly detailed in the reviewed sources. Similarly, cycloaddition reactions have been documented for substituted thiophene-1,1-dioxides, but not specifically for the title sulfoxide. researchgate.net

Susceptibility to Electrophilic Addition Reactions

The carbon-carbon double bond within the this compound ring renders the molecule susceptible to electrophilic addition, a characteristic reaction of alkenes. In these reactions, an electron-poor species, the electrophile, attacks the electron-rich π-system of the double bond, leading to the formation of a more saturated ring system.

While specific studies detailing a wide range of electrophilic additions to this compound are not extensively documented in the provided literature, the reactivity can be inferred from related systems. For instance, the analogous 2,5-dihydrothiophene 1,1-dioxide (sulfolene) undergoes halogenation. Reaction with bromine in an aqueous solution yields the 3,4-dibromotetrahydrothiophene-1,1-dioxide. This suggests that the double bond in the sulfoxide counterpart would similarly react with electrophiles, with the sulfoxide group influencing the reaction's stereochemistry and regioselectivity. The general mechanism involves the electrophile adding first to the alkene, which can generate a cationic intermediate that is subsequently attacked by a nucleophile to complete the addition.

Cycloaddition Reactions (e.g., Diels-Alder, [2+3] Dipolar Cycloadditions where applicable to sulfoxides)

This compound and related thiophene (B33073) S-oxides are versatile participants in cycloaddition reactions, a class of pericyclic reactions that are powerful tools in synthetic organic chemistry.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. rsc.org Thiophene itself is a poor diene in these reactions due to its aromatic character. However, oxidation to the S-oxide or S,S-dioxide disrupts this aromaticity, making these compounds effective dienes. Thiophene S-oxides, which can be generated in situ from the oxidation of thiophenes, readily participate in [4+2] cycloaddition reactions. They have been found to react with a variety of dienophiles, including those that are electron-poor, electron-neutral, and even electron-rich, often with high stereoselectivity. For example, the oxidation of methylated thiophenes with m-chloroperoxybenzoic acid (m-CPBA) in the presence of a dienophile like p-benzoquinone leads directly to the formation of Diels-Alder adducts.

[2+3] Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile to create a five-membered heterocycle. nih.gov The sulfoxide group can play a crucial role in these reactions, particularly in controlling the stereochemical outcome.

Research on the 1,3-dipolar cycloaddition of diazoalkanes to activated sulfoxides, such as chiral sulfinyl furanones, has demonstrated that the sulfinyl group can effectively control the π-facial selectivity of the reaction. In the absence of a catalyst, this control is nearly absolute. However, the introduction of Lewis acids can invert this selectivity, providing a method for the stereodivergent synthesis of different diastereoisomeric products. This makes it possible to obtain specific pyrazoline diastereomers in high yields and with excellent diastereomeric excess. The table below summarizes the effect of different conditions on the cycloaddition of diazomethane (B1218177) to (S)-3-p-tolylsulfinylfuran-2(5H)-one, a representative activated sulfoxide.

| Lewis Acid Catalyst | Solvent | Diastereomeric Ratio (A:B) | Yield (%) |

|---|---|---|---|

| None | CH2Cl2 | >98:2 | ~99 |

| ZnCl2 | CH2Cl2 | 85:15 | ~99 |

| Yb(OTf)3 | CH2Cl2 | 2:>98 | ~99 |

Data adapted from studies on chiral sulfinyl furanones, illustrating the principle of Lewis acid influence on sulfoxide-directed cycloadditions.

Rearrangement and Isomerization Pathways

Acid-Catalyzed Rearrangements to Thiophene Derivatives

Information regarding the specific acid-catalyzed rearrangement of this compound to thiophene derivatives is limited in the available research. In contrast, the related 2,5-dihydrothiophene 1,1-dioxide (sulfolene) is noted to be stable and unaffected by acids, to the extent that it can be recrystallized from concentrated nitric acid. Base-catalyzed isomerization of the 1,1-dioxide, however, is known to occur, leading to an equilibrium mixture with the more thermodynamically stable 2,3-dihydrothiophene (B74016) 1,1-dioxide.

Photochemically and Thermally Induced Rearrangements

This compound and its derivatives exhibit complex behavior when subjected to photochemical and thermal energy. These reactions can lead to rearrangements, fragmentations, and elimination of sulfur oxides.

Photochemical irradiation of 2,5-dihydrothiophenes can induce a facile and stereoselective ring contraction. Furthermore, both thermal and photochemical conditions can promote the elimination of sulfur oxides from these heterocycles. The photochemistry of various thiophene-S-oxides has been investigated, revealing pathways that can lead to either deoxygenation at the sulfur atom, returning the parent thiophene, or conversion into other heterocyclic systems like furans. For instance, irradiation of 2,5-bis(tert-butyl)thiophene-S-oxide results in a clean conversion to 2,5-bis(tert-butyl)furan. The exact mechanism of these transformations is complex and can involve intermediates formed through hydrogen shifts.

Complexation and Coordination Chemistry

Ligand Behavior with Transition Metals (e.g., Chromium Pentacarbonyl)

The sulfoxide group in this compound possesses both a sulfur and an oxygen atom, both of which have lone pairs of electrons available for coordination to metal centers. Sulfoxides are known to be versatile ligands that can coordinate to transition metals through either the sulfur or the oxygen atom, a property that can be influenced by the steric and electronic properties of both the metal and the ligand. nih.gov

While specific studies on the complexation of this compound with chromium pentacarbonyl were not found in the provided results, extensive research has been conducted on the coordination of the parent compound, 2,5-dihydrothiophene (2,5-DHT). These studies are often motivated by the relevance of such complexes as models for the industrial hydrodesulfurization (HDS) process, which removes sulfur from petroleum feedstocks.

Several S-coordinated 2,5-DHT transition-metal complexes have been synthesized. osti.goviastate.edu For example, complexes such as W(CO)₅(2,5-DHT) have been prepared. iastate.edu Research shows that coordination of 2,5-DHT to a metal center like tungsten or rhenium promotes the thermal elimination of butadiene from the ligand, a key proposed step in some HDS mechanisms. osti.goviastate.edu Depending on the metal and its coordination environment, heating these complexes can lead to the release of butadiene, thiophene, or the free 2,5-DHT ligand. osti.gov Given the known ability of sulfoxides to act as ligands, it is expected that this compound would also form stable complexes with transition metals like chromium, though the specific reactivity and structural characteristics of such a complex remain a subject for further investigation. nih.gov

Nature of Metal-Sulfoxide Bonding

The interaction of the sulfoxide group in this compound with metal centers is a critical aspect of its reactivity in coordination chemistry. While specific detailed research findings on the metal complexes of this compound are not extensively documented in publicly available literature, the nature of its bonding can be understood by examining the well-established principles of metal-sulfoxide coordination, primarily derived from studies of analogous sulfoxides like dimethyl sulfoxide (DMSO).

Sulfoxides are versatile ligands that can coordinate to a metal center through either the oxygen atom or the sulfur atom, a phenomenon known as linkage isomerism. The preferred mode of bonding is largely dictated by the electronic properties of the metal center, as described by Hard and Soft Acid and Base (HSAB) theory.

O-Coordination: Bonding through the oxygen atom is the more common mode of coordination for sulfoxides, particularly with hard metal ions. These include first-row transition metals and main group metals. In this arrangement, the oxygen atom acts as a hard Lewis base, donating a lone pair of electrons to the acidic metal center. This interaction typically results in a decrease in the S=O bond stretching frequency in the infrared (IR) spectrum compared to the free sulfoxide. This shift is attributed to a decrease in the double bond character of the S=O bond upon coordination of the oxygen to the metal.

S-Coordination: Coordination through the sulfur atom is generally observed with soft metal ions, such as second and third-row transition metals in low oxidation states, for instance, Ru(II), Rh(I), and Pt(II). The sulfur atom, being a softer and more polarizable donor than oxygen, forms a more stable bond with these soft Lewis acids. When S-coordination occurs, the S=O stretching frequency in the IR spectrum typically shifts to a higher wavenumber. This is because the coordination of the sulfur atom to the metal enhances the pπ-dπ back-bonding from the metal to the sulfur, which in turn strengthens the S=O bond.

In the context of this compound, it is anticipated to follow these general principles. Coordination to a hard metal ion would likely occur through the oxygen atom, while interaction with a soft metal ion would favor coordination through the sulfur atom.

The table below summarizes the expected changes in the S=O stretching frequency upon coordination of a generic sulfoxide ligand, which can be extrapolated to this compound.

| Coordination Mode | Metal Ion Type (HSAB) | Change in ν(S=O) | Rationale |

| O-Coordination | Hard Acids (e.g., Cr³⁺, Fe³⁺, Co²⁺) | Decrease | Weakening of the S=O bond due to electron donation from oxygen. |

| S-Coordination | Soft Acids (e.g., Ru²⁺, Rh⁺, Pt²⁺) | Increase | Strengthening of the S=O bond due to enhanced pπ-dπ back-bonding. |

It is also possible for sulfoxides to act as bridging ligands, where the oxygen atom coordinates to one metal center and the sulfur atom to another. This mode of bonding is less common and typically occurs in polynuclear complexes.

While direct experimental data for this compound complexes is scarce, the foundational principles of metal-sulfoxide bonding provide a robust framework for predicting its coordination behavior. Further research involving the synthesis and characterization of its metal complexes would be necessary to provide specific spectroscopic and structural data.

Structural Characterization and Conformational Analysis

X-ray Crystallographic Studies

While detailed crystallographic data for the parent 2,5-Dihydrothiophene (B159602) 1-oxide is not extensively documented in readily available literature, analysis of closely related structures, such as its derivatives and its oxidized form (1,1-dioxide), provides valuable comparative insights into its structural properties.

Determination of Molecular Conformation (e.g., Envelope Conformation)

The conformation of the five-membered ring in thiophene (B33073) oxides is a key structural feature. In a comparative study of 2,5-diphenylthiophene, its sulfoxide (B87167), and its sulfone, X-ray diffraction revealed that the thiophene ring of 2,5-diphenylthiophene 1-oxide is non-planar consensus.app. This deviation from planarity is a significant characteristic of the sulfoxide form, distinguishing it from both the parent thiophene and the corresponding sulfone. This non-planarity suggests that the 2,5-dihydro derivative would likely adopt a non-planar conformation as well, possibly an "envelope" or "twist" conformation, where one or two atoms deviate from the plane formed by the other atoms in the ring.

Elucidation of Relative Stereochemistry and Substituent Orientations (e.g., cis relationships)

X-ray crystallography is the definitive method for determining the relative stereochemistry of substituents on the dihydrothiophene ring. This technique allows for the unambiguous assignment of cis or trans relationships between substituents by mapping their precise positions in the crystal lattice. For substituted derivatives of 2,5-Dihydrothiophene 1-oxide, this would reveal whether substituents are oriented on the same side (cis) or opposite sides (trans) of the ring, and whether they adopt axial or equatorial positions relative to the average plane of the ring.

Analysis of S-O Bond Torsion and Ring Planarity

The planarity of the ring system is significantly influenced by the oxidation state of the sulfur atom. In the related compound, 2,5-dihydrothiophene 1,1-dioxide (also known as 3-sulfolene), X-ray structure determination has shown the five-membered ring to be perfectly planar dntb.gov.ua. In contrast, halogenated derivatives such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide adopt twisted conformations dntb.gov.ua. The study of 2,5-diphenylthiophene 1-oxide also indicates a non-planar structure for the sulfoxide ring consensus.app. This suggests that the single oxygen atom in this compound introduces significant puckering to the ring, a feature that would be absent in the corresponding planar 1,1-dioxide.

Intermolecular Interactions (e.g., Weak Hydrogen Bonding)

| Hydrogen Bond Geometry in 2,5-Dichlorothiophene 1,1-dioxide | |

| Interaction | D—H⋯A |

| D-H distance (Å) | 0.93 |

| H⋯A distance (Å) | 2.52 |

| D⋯A distance (Å) | 3.367 (4) |

| **D—H⋯A angle (°) ** | 152 |

| Data sourced from a study on 2,5-Dichlorothiophene 1,1-dioxide nih.gov. |

Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for characterizing the structure of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While a fully assigned spectrum for the unsubstituted this compound is not detailed in the surveyed literature, data from related compounds like 2,5-dichlorothiophene 1,1-dioxide can offer an indication of the types of chemical shifts to be expected. For this derivative, the proton NMR spectrum shows a singlet at 6.74 ppm for the two equivalent ring protons, while the carbon NMR spectrum shows signals at 123.45 ppm for the methine carbons and 131.08 ppm for the chlorine-substituted carbons nih.gov. The chemical shifts and coupling constants in the actual this compound would be influenced by the chiral sulfur center and the resulting magnetic non-equivalence of the methylene (B1212753) protons.

NMR Spectral Data for 2,5-Dichlorothiophene 1,1-dioxide

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹H | 6.74 (s, 2H) | CDCl₃ |

| ¹³C | 123.45 (CH), 131.08 (CCl) | CDCl₃ |

| Data from the experimental characterization of 2,5-Dichlorothiophene 1,1-dioxide nih.gov. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. thermofisher.com These two methods are complementary, as the selection rules for vibrational transitions differ, meaning that some vibrations may be strong in FTIR and weak or absent in Raman, and vice versa. pwr.edu.pl

For this compound, the most prominent and diagnostic absorption band in the FTIR spectrum is the strong S=O stretching vibration, which typically appears in the region of 1000–1100 cm⁻¹. The exact position of this band is sensitive to the molecular structure and any intermolecular interactions, such as hydrogen bonding.

Other key vibrational modes include:

C=C stretching: A band in the region of 1600–1680 cm⁻¹, which is often stronger in the Raman spectrum.

C-H stretching: Vibrations for the olefinic (=C-H) and aliphatic (-C-H) protons, typically appearing above and below 3000 cm⁻¹, respectively.

C-S stretching: These vibrations are generally weaker and appear in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. iosrjournals.org

Analysis of the full vibrational spectrum allows for confirmation of the presence of these functional groups and can be used for qualitative identification of the compound. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| S=O Stretch | FTIR | 1000 - 1100 | Strong |

| C=C Stretch | Raman/FTIR | 1600 - 1680 | Medium to Weak |

| =C-H Stretch | FTIR | 3000 - 3100 | Medium |

| -C-H Stretch | FTIR | 2850 - 3000 | Medium |

| C-S Stretch | FTIR/Raman | 600 - 800 | Weak to Medium |

Conformational Dynamics

The non-planar nature of the this compound ring and the pyramidal geometry of the sulfinyl group give rise to interesting conformational dynamics, primarily centered around the inversion at the sulfur atom.

Pyramidal Inversion at the Sulfinyl Sulfur Atom

The sulfur atom in a sulfoxide is a stereocenter, existing in a pyramidal geometry with the lone pair of electrons acting as the fourth substituent. wikipedia.org This arrangement allows for the existence of enantiomers if the other two substituents on the sulfur are different. However, these enantiomers can interconvert through a process known as pyramidal inversion. wikipedia.org This fluxional process involves the sulfur atom and its substituents passing through a planar transition state, effectively "turning the molecule inside out" at the sulfur center. wikipedia.org For many sulfoxides, this inversion provides a pathway for racemization. wikipedia.orgresearchgate.net

Theoretical and Computational Studies

Spectroscopic Property Prediction

Theoretical models are instrumental in predicting and interpreting the spectroscopic data of 2,5-Dihydrothiophene (B159602) 1-oxide, offering a deeper understanding of its electronic and vibrational structure.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹⁷O nucleus, is a key application of computational chemistry in the study of sulfoxides. The ¹⁷O nucleus has a very wide chemical shift range, making it a sensitive probe of the electronic environment. huji.ac.il However, its low natural abundance (0.038%) and quadrupolar nature often necessitate isotopic enrichment and computational support for spectral analysis. huji.ac.il

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. epfl.chnih.govimist.ma This method, often employed within Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. imist.marsc.org The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ_iso) of the nucleus of interest with that of a reference compound, such as tetramethylsilane (B1202638) (TMS) or, for ¹⁷O, water (H₂O). smu.eduyoutube.com

Studies on related cyclic sulfur compounds have demonstrated that DFT calculations can effectively distinguish between different isomers. For instance, calculations on sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines showed that the GIAO method could reproduce experimental ¹⁷O NMR shifts. epfl.chnih.gov These studies often use various levels of theory to achieve a balance between accuracy and computational cost.

Table 1: Representative Theoretical Methods for NMR Chemical Shift Calculation

| Method/Basis Set Combination | Description |

| GIAO-HF/6-31+G(d,p) | A Hartree-Fock level calculation. While computationally less expensive, it may be less accurate than methods including electron correlation. nih.gov |

| GIAO-MP2/qzp | Incorporates electron correlation at the Møller-Plesset second-order perturbation theory level with a quadruple-zeta quality basis set, offering higher accuracy for gas-phase predictions. smu.edu |

| GIAO-DFT (e.g., B3LYP, PBE0) | DFT methods, particularly hybrid functionals like B3LYP or PBE0, often provide the best agreement with experimental values for a reasonable computational cost. imist.marsc.org |

| GIAO-CCSD(T) | A high-accuracy "gold standard" method that includes extensive electron correlation. It is computationally very demanding but can be used to correct lower-level calculations for higher-order correlation effects. smu.edu |

The calculated ¹⁷O chemical shifts in sulfoxides are influenced by both a diamagnetic shielding effect, from the electronegative oxygen atom, and a paramagnetic deshielding effect caused by anomeric delocalization. smu.edu Computational methods like GIAO effectively model these competing factors to predict the final chemical shift.

Computational methods are essential for the detailed assignment of vibrational spectra (Infrared and Raman) of 2,5-Dihydrothiophene 1-oxide. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. nih.gov This comparison allows for the confident assignment of specific vibrational modes to the observed spectral bands.

DFT, particularly with the B3LYP functional, combined with basis sets like 6-311++G(**) or cc-pVTZ, has been shown to be effective for this purpose in studies of the closely related 2,5-dihydrothiophene-1,1-dioxide. nih.gov The process typically involves first optimizing the molecular geometry to find the lowest energy structure, followed by the frequency calculation at that geometry. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into better agreement using empirical scaling factors.

The calculated intensities for IR and Raman spectra are particularly crucial for making assignments, as they help to distinguish between fundamental modes, overtones, and combination bands.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes in a Related System (3-methyl-2,5-dihydrothiophene-1,1-dioxide)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/cc-pVTZ) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| S=O Asymmetric Stretch | 1315 | 1317 | 1318 |

| S=O Symmetric Stretch | 1134 | 1131 | 1132 |

| C=C Stretch | 1630 | 1629 | 1630 |

| CH₂ Asymmetric Stretch | 3088 | 3085 | 3086 |

| CH₂ Symmetric Stretch | 3004 | 3001 | 3002 |

Data adapted from a study on a substituted dihydrothiophene dioxide, illustrating the typical accuracy of such calculations. nih.gov

Energetic and Stability Studies

Theoretical calculations provide fundamental data on the thermodynamics and kinetics that govern the formation, decomposition, and isomerization of this compound.

Computational studies can map out the potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies for various formation and decomposition pathways. One key synthetic route to dihydrothiophene S-oxides is the reaction of a 1,3-diene with a sulfur monoxide (SO) source, such as a strained episulfoxide. bham.ac.uk Theoretical calculations can model the mechanism of this SO transfer reaction.

Decomposition pathways can also be investigated. For example, studies on the dissociative photoionization of larger molecular clusters have shown that the this compound cation (cyclic-C₄H₆SO⁺) can be formed. rsc.org Theoretical calculations established a formation threshold of 13.1 eV for this process, indicating a high-energy decomposition route of a precursor molecule. rsc.org Furthermore, the reaction of 2,5-dihydrothiophene-1-oxide with diironnonacarbonyl (B91944) to form an iron tricarbonyl complex is understood to proceed through a computationally proposed tetracarbonyl intermediate. researchgate.netresearchgate.net

Quantum chemical calculations are used to determine the relative thermodynamic stabilities of different isomers and diastereomers by comparing their computed total energies. For the related sulfone series, it is known that 2,5-dihydrothiophene-1,1-dioxide is more thermodynamically stable than its isomer, 4,5-dihydrothiophene-1,1-dioxide. researchgate.net This suggests a similar stability trend for the sulfoxide (B87167), with the 2,5-isomer being favored over other positional isomers like the 2,3-isomer.

When substituents are present on the ring, diastereomers can exist. For instance, the bromination of 3,4-di-tert-butyl-thiophene 1-oxide leads to a mixture of diastereomers of the dibrominated product. thieme-connect.de Computational studies on other chiral sulfoxides have shown that DFT calculations can accurately predict the most stable conformations and relative energies of diastereomers, which is crucial for understanding the outcomes of stereoselective reactions. smu.eduuantwerpen.be

Table 3: Illustrative Relative Energy Calculation for Isomers

| Isomer/Diastereomer | Computational Method | Relative Energy (kcal/mol) | Stability Ranking |

| This compound | DFT (B3LYP/6-31G) | 0.00 (Reference) | 1 (Most Stable) |

| 2,3-Dihydrothiophene (B74016) 1-oxide | DFT (B3LYP/6-31G) | > 0 | Less Stable |

| (R,R)-Substituted Diastereomer | DFT (B3LYP/6-31G) | 0.00 (Reference) | 1 (More Stable) |

| (R,S)-Substituted Diastereomer | DFT (B3LYP/6-31G) | +1.5 | 2 (Less Stable) |

Note: Values are illustrative to demonstrate the application of computational analysis in determining isomer and diastereomer stability.

Theoretical studies provide deep insights into the subtle stereoelectronic effects that influence the stability of cyclic sulfoxides. The anomeric effect, a stereoelectronic phenomenon involving the delocalization of electron density from a lone pair on the sulfoxide oxygen into an adjacent anti-periplanar σ* orbital, plays a role in determining conformational preferences.

Computational analyses of cyclic sulfoxides have revealed that the orientation of the S=O bond has a significant impact on the molecule's properties. nih.gov

An axial S=O bond can engage in a stereoelectronic interaction with anti-periplanar axial C-H bonds on the α-carbons. nih.gov

An equatorial S=O bond can influence β-C-H bonds through a homoanomeric effect. nih.gov

Furthermore, the influence of substituents on the stability and electronic properties of the ring is a key area of computational investigation. Studies on substituted 2,5-dihydrothiophene-1,1-dioxides using Natural Bond Orbital (NBO) analysis have quantified the charge distribution and hyperconjugative interactions that contribute to stability. nih.gov It has been shown that bulky substituents can be used to kinetically stabilize otherwise unstable thiophene (B33073) 1-oxides. researchgate.net The interaction between substituents and the sulfoxide or sulfonyl group can significantly alter the thermodynamic stability of the entire system. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry has emerged as a powerful tool for investigating the reaction mechanisms of this compound. Through the use of sophisticated theoretical models, researchers can explore the energetics and geometries of transient species, such as transition states, which are often difficult or impossible to characterize experimentally. These studies provide deep insights into the pericyclic extrusion of sulfur monoxide (SO) and potential rearrangement pathways.

The thermal decomposition of cyclic sulfoxides, such as this compound, to release sulfur monoxide is a well-known cheletropic reaction. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of the transition state involved in this process. While direct computational studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into the analogous SO₂ extrusion from 2,5-dihydrothiophene 1,1-dioxide (sulfolene) and the pyrolysis of other sulfoxides.

Theoretical computations on the cheletropic extrusion of SO₂ from sulfolene derivatives have shown that both electronic and steric effects of substituents on the ring can significantly influence the activation energy of the reaction. For instance, studies using DFT methods like B3LYP with basis sets such as 6-311+G** have been employed to analyze the impact of various substituents on the reaction barrier. These calculations reveal that the stereochemistry of the substituents (cis vs. trans) can lead to different activation energies, highlighting the role of steric hindrance in the transition state.

In a computational investigation of substituted sulfolenes, the activation energies for SO₂ extrusion were calculated to understand the influence of neighboring groups. The findings indicated that for cis-substituted compounds, increasing the electronegativity of the substituent tended to reduce the reaction rate by increasing the activation energy. Conversely, for trans-substituted compounds, steric effects were found to play a more dominant role in determining the reaction's activation barrier.

| Compound | Substitution Pattern | Computational Method | Calculated Activation Energy (kcal/mol) |

| 2,5-tris(fluoromethyl)sulfolene | cis | B3LYP/6-311+G | 12.25 |

| 2,5-tris(chloromethyl)sulfolene | trans | B3LYP/6-311+G | 12.99 |

| This table is generated based on data for the analogous SO₂ extrusion from substituted sulfolenes to illustrate the computational approach. |

General computational studies on the pyrolysis of acyclic sulfoxides have also provided valuable information on the nature of the transition state for SO elimination. These reactions are known to proceed through a syn-elimination mechanism involving a five-membered cyclic transition state. The accurate calculation of S-O bond dissociation enthalpies (BDEs) is crucial in these studies. Research has shown that methods like M06-2X with basis sets such as aug-cc-pV(T+d)Z can provide S-O BDE values for dialkyl sulfoxides that are in good agreement with experimental data when using an isodesmic oxygen transfer reaction model. nih.gov The computational challenge lies in the necessity of including high-exponent d functions in the basis set for sulfur to accurately describe its electronic structure. nih.gov

While detailed computational analyses of the rearrangement pathways of this compound are scarce, the general principles of computational chemistry allow for the theoretical exploration of such mechanisms. Potential rearrangements could involve sigmatropic shifts or ring-opening and closing sequences. The elucidation of these pathways would require the mapping of the potential energy surface to identify intermediates and the transition states that connect them, a task for which modern computational methods are well-suited.

The influence of the solvent environment on reaction mechanisms is a critical aspect that can be effectively modeled using computational methods. The Self-Consistent Reaction Field (SCRF) models are a popular class of continuum solvation models that simulate the bulk effect of a solvent by placing the solute in a cavity within a continuous dielectric medium.

One of the most widely used SCRF methods is the Polarizable Continuum Model (PCM). A specific implementation of this is the Miertus, Scrocco, and Tomasi (MST) method. The accuracy of such models depends on their parametrization for specific solvents. For instance, the MST/SCRF model has been specifically parametrized for chloroform (B151607) as a solvent at various levels of theory, including ab initio (6-31G*) and semi-empirical (AM1, MNDO, PM3) methods. acs.org

The parametrization process involves optimizing the radii of the spheres that define the solute's cavity to reproduce experimental solvation free energies. The reliability of these parametrized models is then assessed by comparing their predictions with experimental data, such as partition coefficients and tautomeric equilibria, for a set of molecules not included in the initial parametrization. acs.org A well-parametrized SCRF model can accurately predict the stabilization or destabilization of reactants, products, and, most importantly, transition states in solution, thereby providing a more realistic picture of the reaction energetics.

For the reactions of this compound, employing an SCRF model would be crucial for understanding how the polarity of the solvent might affect the activation barrier for SO extrusion or influence the equilibrium between different possible rearranged isomers. The choice of the SCRF model and its parametrization would depend on the specific solvent system being investigated.

| Model | Type | Basis of Calculation | Application Example |

| SCRF | Continuum Solvation | The solute is placed in a cavity within a dielectric continuum representing the solvent. | Calculating the influence of solvent polarity on reaction rates and equilibria. |

| MST/SCRF | Specific SCRF | A particular implementation of the SCRF method developed by Miertus, Scrocco, and Tomasi. acs.org | Parametrized for chloroform to accurately predict solvation free energies and tautomeric changes. acs.org |

| PCM | Continuum Solvation | A widely used variant of the SCRF model. | Modeling solvent effects in a broad range of chemical reactions. |

By incorporating these theoretical and computational approaches, a deeper and more quantitative understanding of the chemical behavior of this compound can be achieved, guiding further experimental work in this area.

Applications in Advanced Organic Synthesis and Materials Science

Advanced Synthetic Intermediates

The unique reactivity of the dihydrothiophene ring system, especially when the sulfur atom is oxidized, makes it a valuable building block in organic synthesis.

2,5-Dihydrothiophene (B159602) 1-oxide is a key starting point for accessing a range of more complex sulfur-containing molecules. The oxidation state of the sulfur atom can be readily modified, which significantly alters the compound's reactivity and allows for further functionalization. For instance, oxidation of the sulfoxide (B87167) yields the corresponding sulfone, 2,5-dihydrothiophene 1,1-dioxide. rsc.org This sulfone is not just a stable, crystalline solid but also a reactive intermediate in its own right. benicewiczgroup.com

The double bond and the adjacent methylene (B1212753) protons in these systems are susceptible to various chemical transformations. Research has demonstrated that derivatives like 3-methyl-2,5-dihydrothiophene 1,1-dioxide can undergo a host of reactions, including ionic additions and condensation reactions. vt.edu Furthermore, the introduction of functional groups, such as halogens, creates even more versatile intermediates. The synthesis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, for example, provides a substrate capable of displacement reactions and allylic rearrangements, opening pathways to diverse organosulfur compounds. vt.edu These transformations underscore the role of the 2,5-dihydrothiophene core as a scaffold for building intricate sulfur-based molecular architectures. sigmaaldrich.com

Table 1: Selected Transformations of 2,5-Dihydrothiophene Derivatives

| Starting Material | Reagent(s) | Product | Application Area |

|---|---|---|---|

| 2,5-Dihydrothiophene | H₂O₂ in Acetic Acid | 2,5-Dihydrothiophene 1,1-dioxide | Precursor to other sulfones and dienes rsc.org |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | Cl₂, H₂O | 3-Chloro-4-hydroxy-3-methyltetrahydrothiophene 1,1-dioxide | Intermediate for functionalized sulfones vt.edu |

| 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide | Nitrogenous Bases | Quaternary Ammonium Salts | Synthetic intermediates vt.edu |

While 2,5-dihydrothiophene 1-oxide is a partially saturated heterocycle, it serves as a valuable precursor for the synthesis of aromatic thiophene (B33073) derivatives. vt.edu The conversion to the aromatic system typically involves elimination or dehydrogenation reactions. A common strategy involves the halogenation of the corresponding sulfone (1,1-dioxide) followed by dehydrohalogenation.

For example, the bromination of 2,5-dihydrothiophene 1,1-dioxide yields 3,4-dibromotetrahydrothiophene-1,1-dioxide. Subsequent treatment of this dibrominated compound with a base can induce a double dehydrobromination, leading to the formation of the highly reactive and aromatic thiophene-1,1-dioxide. benicewiczgroup.com This aromatic sulfone is a powerful dienophile and building block for further cycloaddition reactions. mdpi.com This synthetic sequence highlights a key application: using the stable, non-aromatic dihydrothiophene structure as a handle to construct and functionalize the ring before a final aromatization step.

Precursors for π-Conjugated Systems and Functional Materials

The ability of sulfone derivatives to undergo clean elimination reactions makes them ideal precursors for generating π-conjugated systems, which are the cornerstone of many advanced materials used in organic electronics.

Perylene bisimides (PBIs) are a class of high-performance n-type organic semiconductors known for their exceptional chemical and photostability. rsc.org However, their large, planar aromatic core often leads to poor solubility, complicating their synthesis and processing for electronic devices. A sophisticated "precursor approach" has been developed to overcome this challenge, utilizing sulfur-containing precursors that can be converted into the final PBI structure. researchgate.net

In a strategy analogous to the chemistry of this compound, researchers have synthesized soluble, non-planar precursors that incorporate a sulfoxide or a sulfide (B99878) bridge within a PBI-like framework, such as dinaphtho[1,8‐bc:1′,8′‐ef]thiepine bisimide (DNTBI) and its sulfoxide. researchgate.net These precursors exhibit significantly enhanced solubility in common organic solvents. Upon heating or irradiation with light, these molecules undergo a sulfur-extrusion reaction, eliminating the sulfur atom (as SO or S) to yield the planar, highly-conjugated, and less soluble PBI. researchgate.net This method allows for the solution-based processing of these materials before a final, in-situ conversion to the active semiconducting form.

The precursor strategy extends beyond PBIs to the broader development of solution-processable n-type semiconducting layers for flexible electronic devices. researchgate.net The core principle involves designing a soluble precursor molecule that can be easily deposited onto a substrate from solution and then converted into the final, often insoluble, high-performance semiconductor via an external stimulus like heat or light. researchgate.net

The incorporation of a sulfone or sulfoxide group, as seen in derivatives of 2,5-dihydrothiophene, is an effective way to achieve this. The oxidized sulfur group disrupts the planarity and extended conjugation of a potential semiconductor, thereby increasing its solubility. Once processed, a thermal cheletropic elimination (for sulfones) or a photo-induced extrusion (for sulfoxides) removes the sulfur-containing group, restoring the planarity and electronic conjugation required for charge transport. researchgate.net This approach combines the processing advantages of soluble materials with the excellent electronic properties of insoluble crystalline semiconductors.

Table 2: The Soluble Precursor Concept for Functional Materials

| Property | Precursor (e.g., DNTBI-sulfoxide) | Stimulus | Final Material (e.g., Perylene Bisimide) |

|---|---|---|---|

| Structure | Non-planar, flexible | Heat or Light | Planar, rigid |

| Solubility | High in organic solvents | (Sulfur Extrusion) | Low in organic solvents |

| Processing | Solution-based (e.g., spin-coating, printing) | (In-situ Conversion) | Crystalline thin film |

| Function | Soluble intermediate | n-Type semiconductor researchgate.net |

Strategies for 1,3-Dienyl Precursors (via sulfone formation and elimination)

One of the most well-established and powerful applications of the 2,5-dihydrothiophene framework is its use as a precursor to 1,3-dienes. This transformation proceeds via the corresponding sulfone, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene), which serves as a stable, solid source of the volatile and highly reactive 1,3-butadiene (B125203). benicewiczgroup.com

The process involves a retro-cheletropic reaction. Upon heating, 2,5-dihydrothiophene 1,1-dioxide decomposes cleanly into 1,3-butadiene and sulfur dioxide gas. benicewiczgroup.com This reaction is highly efficient and reversible. The synthetic utility of this method is immense, as it is not limited to the parent compound. Substituted 2,5-dihydrothiophene 1,1-dioxides can be prepared and subsequently pyrolyzed to generate a wide variety of substituted 1,3-dienes with high regio- and stereochemical control. vt.edursc.org For example, the pyrolysis of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide provides a clean and high-yielding route to nih.govdendralene, a cross-conjugated polyene.

This strategy is a cornerstone of synthetic organic chemistry, providing reliable access to the 1,3-diene motif, which is a fundamental building block for numerous reactions, most notably the Diels-Alder cycloaddition. vt.edu

Integration into Organometallic Frameworks

The incorporation of sulfur-containing heterocycles into organometallic structures is a strategy to develop materials with tailored electronic and optical properties. The unique characteristics of this compound position it as a potential precursor for creating such advanced materials, particularly those involving ferrocene (B1249389).

While a direct, single-step synthesis of ferrocene-based thiophene derivatives from this compound is not extensively documented, a scientifically sound pathway involves the chemical properties of both ferrocene and sulfoxides. Ferrocene has been effectively used as a reducing agent for sulfoxides, converting them to the corresponding sulfides. oup.comoup.com This reaction is typically mediated by an activating agent like trifluoroacetic anhydride (B1165640). oup.com

This suggests a multi-step synthetic approach where this compound could first be elaborated into a more complex sulfoxide-containing molecule. This intermediate could then be subjected to reduction using a ferrocene-based system. The reaction of diaryl sulfoxides with trifluoroacetic anhydride in the presence of ferrocene quantitatively yields the corresponding sulfide. oup.comoup.com This established reactivity provides a rational, albeit indirect, route for integrating the dihydrothiophene core with a ferrocene moiety. The synthesis of enantiopure ferrocene-1,2-disulfoxide derivatives highlights the interest in combining these chemical entities for applications such as asymmetric catalysis. rsc.orgrsc.org

The motivation for synthesizing ferrocene-based thiophene materials stems from the unique combination of properties exhibited by these two components. Ferrocene is a redox-active molecule known for its stable and reversible oxidation-reduction behavior, which is fundamental to applications in sensors and electroactive materials. englelab.com Thiophene and its derivatives, particularly in polymeric form (polythiophenes), are known for their conducting and optical properties. englelab.com

The integration of ferrocene into thiophene-based polymers and frameworks aims to create materials that possess the advantageous characteristics of both components. These hybrid materials are studied for a range of applications:

Redox and Conducting Properties : The reversible redox nature of ferrocene can be used to modulate the conductivity of thiophene-based polymers, making them suitable for chemical sensors and memory storage devices. englelab.com

Optical Properties : The combination of the ferrocene and thiophene units can lead to materials with interesting nonlinear optical (NLO) responses.

Electrochromic Behavior : The ability to switch between different oxidation states, each with a distinct color, makes these materials candidates for electrochromic devices (smart windows).

The study of these foundational properties in known ferrocene-polythiophene systems provides the scientific impetus for developing new synthetic routes, potentially involving precursors like this compound, to create novel materials with enhanced or customized functionalities.

Development of Novel Heterocyclic Systems

This compound and its related dioxide are valuable intermediates for the synthesis of new and complex heterocyclic systems, primarily through cycloaddition and ring-transformation reactions. The reactivity of the double bond, influenced by the adjacent sulfoxide group, allows for diverse synthetic applications.

Thiophene S-oxides are effective dienes in Diels-Alder reactions, reacting stereoselectively with various dienophiles. semanticscholar.org When acetylenic dienophiles are used, substituted aromatic compounds are formed directly through the spontaneous extrusion of the sulfoxide bridge from the intermediate adduct. semanticscholar.org With alkene dienophiles, stable 7-thiabicyclo[2.2.1]heptene S-oxide adducts are formed. semanticscholar.org

Furthermore, the corresponding 1,1-dioxide, known as 2-sulfolene, also participates in Diels-Alder reactions, serving as a precursor for various cyclic and bicyclic systems. rsc.org Base-induced ring-opening of dihydrothiophenes can also generate open-chain anionic intermediates, which serve as building blocks for different heterocyclic structures. researchgate.net These reactions showcase the versatility of the dihydrothiophene scaffold in constructing molecular complexity.

Table 1: Selected Reactions for the Synthesis of Novel Heterocycles

| Precursor | Reagent(s) | Reaction Type | Product Class | Ref. |

|---|---|---|---|---|

| Thiophene S-oxides | Alkene dienophiles | [4+2] Cycloaddition | 7-Thiabicyclo[2.2.1]heptene S-oxides | semanticscholar.org |

| Thiophene S-oxides | Alkyne dienophiles | [4+2] Cycloaddition with SO extrusion | Substituted Arenes | semanticscholar.org |

| 2,3-Dihydrothiophene (B74016) 1,1-dioxide | Butadiene, Cyclic Dienes | [4+2] Cycloaddition | Bicyclic Sulfones | rsc.org |

| Dihydrothiophene | KNH₂ | Base-induced ring opening | Open-chain anions | researchgate.net |

Q & A

Basic: What are the standard synthetic protocols for preparing 2,5-dihydrothiophene 1-oxide?

The synthesis of this compound typically involves oxidation of thiophenes or double elimination reactions . For example:

- Oxidation with Ferric Acid : Thiophene derivatives can be oxidized using ferric acid under controlled conditions to yield dihydrothiophene dioxides. This method is detailed in Table I of Thiophene Dioxide Cycloaddition Reactions, which outlines reaction parameters and yields .

- Double Elimination : A two-step elimination process (e.g., dehydrohalogenation) is employed to generate the 1-oxide derivative. Table II in the same report specifies solvent systems (e.g., ethanol/water) and temperature ranges (60–80°C) critical for avoiding side products like sulfolane .

Characterization : Post-synthesis, NMR (¹H/¹³C) and IR spectroscopy are recommended to confirm ring saturation and oxide functionality .

Basic: How does the stability of this compound influence experimental design?

This compound is thermally labile , decomposing at temperatures >100°C. Key considerations include:

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or ring-opening. Use amber glass containers to minimize light exposure .

- Reaction Conditions : Avoid prolonged heating; opt for microwave-assisted or flow chemistry setups to reduce thermal stress. Evidence from Thiophene Dioxide Cycloaddition Reactions highlights decomposition pathways when refluxed in polar solvents like DMSO .

Advanced: How can conflicting literature data on cycloaddition yields with this compound be resolved?

Discrepancies in reported yields (e.g., 10–98% in ) often arise from substituent effects or reaction kinetics . Methodological strategies include:

- Substituent Screening : Electron-withdrawing groups (e.g., bromine at C3/C5) enhance reactivity in Diels-Alder reactions, as shown in Table III of Thiophene Dioxide Cycloaddition Reactions .

- Kinetic Profiling : Use in situ FTIR or HPLC to monitor intermediate formation. For example, Yao et al. (2002) attributed low yields to competing [4+2] vs. [2+2] pathways, which can be suppressed by adjusting solvent polarity .

- Computational Modeling : DFT calculations (e.g., MP2/aug-cc-pVDZ) predict regioselectivity in halogen-bonded intermediates, aiding in optimizing reaction coordinates .

Advanced: What strategies are effective for functionalizing this compound in photochromic material synthesis?

Functionalization often targets the bridging unit for applications like molecular switches. Key approaches include: